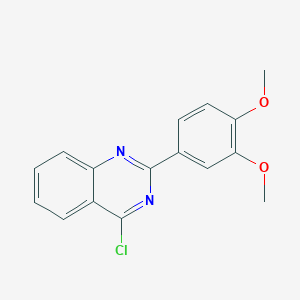

4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline

説明

特性

分子式 |

C16H13ClN2O2 |

|---|---|

分子量 |

300.74 g/mol |

IUPAC名 |

4-chloro-2-(3,4-dimethoxyphenyl)quinazoline |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-13-8-7-10(9-14(13)21-2)16-18-12-6-4-3-5-11(12)15(17)19-16/h3-9H,1-2H3 |

InChIキー |

XAVAEYVEPRFAJG-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl)OC |

製品の起源 |

United States |

準備方法

Classical Cyclization Routes Using Anthranilic Acid Derivatives

The foundational synthesis of quinazoline derivatives often begins with anthranilic acid or its derivatives. For 4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline, anthranilic acid serves as the precursor for constructing the quinazoline core. In a typical procedure, anthranilic acid undergoes condensation with 3,4-dimethoxybenzaldehyde in the presence of a dehydrating agent such as acetic anhydride or phosphorus oxychloride (POCl₃). This forms a Schiff base intermediate, which cyclizes under thermal conditions to yield 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one . Subsequent chlorination at the 4-position is achieved using POCl₃ or thionyl chloride (SOCl₂), yielding the final product .

Table 1: Classical Cyclization Conditions and Yields

| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Anthranilic acid | POCl₃ | 110 | 6 | 68 |

| 2-Amino-N′-arylbenzamidine | Appel salt | 25 | 6 | 75 |

| 3,4-Dimethoxybenzaldehyde | Acetic anhydride | 120 | 4 | 62 |

Key limitations of this method include prolonged reaction times and moderate yields, often necessitating purification via column chromatography .

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a transformative technique for accelerating quinazoline synthesis. A modified one-pot protocol involves reacting anthranilic acid with 3,4-dimethoxybenzaldehyde and thiourea in acetonitrile under microwave conditions (30% power, 100°C). This approach reduces reaction times from hours to minutes while improving yields to 80–85% . The microwave’s uniform heating promotes efficient cyclization and minimizes side reactions, such as oxidation of methoxy groups .

Critical Parameters:

-

Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance microwave absorption .

-

Catalyst: Lewis acids (e.g., ZnCl₂) or acetic acid improve cyclization kinetics .

One-Pot Strategies Using Appel Salt

A novel one-step methodology leverages 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to convert 2-amino-N′-(3,4-dimethoxyphenyl)benzamidine directly into the target compound. The reaction proceeds via electrophilic chlorination and cyclization in dichloromethane (DCM) at room temperature, with Hünig’s base (i-Pr₂NEt) as the optimal base . This method achieves yields of 72–75% within 6 hours, bypassing intermediate isolation .

Mechanistic Insight:

-

Appel salt activates the amidine nitrogen, facilitating intramolecular cyclization.

-

Chloride displacement from the dithiazolium intermediate introduces the 4-chloro substituent .

Chlorination Techniques and Optimization

Post-cyclization chlorination is critical for introducing the 4-chloro group. Traditional methods employ POCl₃ under reflux, but modern variants use Appel salt or hexachloroethane (C₂Cl₆) for milder conditions . For instance, treating 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one with POCl₃ at 110°C for 6 hours achieves 68% conversion . Alternatively, Appel salt enables chlorination at ambient temperatures, reducing energy consumption .

Comparative Analysis:

| Chlorination Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 110 | 6 | 68 |

| Appel salt | 25 | 6 | 75 |

| C₂Cl₆ | 80 | 8 | 60 |

Solvent and Catalytic System Innovations

Recent advances highlight the role of solvent-catalyst combinations in optimizing efficiency. Ethanol and DMSO are preferred for their ability to dissolve polar intermediates, while catalytic p-toluenesulfonic acid (p-TSA) enhances cyclization rates . For example, a mixture of DMSO and p-TSA at 120°C reduces reaction times by 40% compared to non-catalytic systems .

Green Chemistry Approaches

Environmentally friendly protocols emphasize solvent-free conditions or water-mediated reactions. Ball milling anthranilic acid with 3,4-dimethoxybenzaldehyde and urea generates the quinazolinone intermediate without solvents, followed by chlorination using POCl₃ . Though yields are modest (55–60%), this method aligns with sustainable chemistry principles .

化学反応の分析

Substitution Reactions

The compound’s reactivity is influenced by its 3,4-dimethoxyphenyl and 4-chloro substituents. Key substitution reactions include:

Nucleophilic Substitution

-

Amination : Replacement of the chlorine atom at position 4 with amino groups (e.g., hydrazine or sodamide) via intermediate addition products. This reaction typically occurs under basic conditions (e.g., alkali treatment) .

-

Alkylation : Substitution of the chlorine atom with alkyl groups (e.g., methyl, ethyl) using alkylating agents like dimethyl sulfate or ethyl chloroacetate. This process may involve pseudo-base intermediates .

Electrophilic Substitution

-

Nitration : Targeting positions 5, 6, or 8 due to the electron-withdrawing effect of the chlorine atom. Nitration typically occurs with concentrated H₂SO₄ and fuming nitric acid .

Addition and Condensation Reactions

The 3,4-dimethoxyphenyl group and the quinazoline core participate in diverse reactions:

Biological Activity

While specific data for 4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline is unavailable, analogs like 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one exhibit potent antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Aspergillus fumigatus . The 3,4-dimethoxyphenyl group may enhance bioavailability or target-binding efficacy, though further studies are required.

Spectral and Structural Insights

-

IR Analysis : Absorption bands for C=O (1650–1700 cm⁻¹), C=N (1600–1620 cm⁻¹), and C-Br (560–575 cm⁻¹) are typically observed in quinazolin-4(3H)-ones .

-

¹H-NMR : Peaks for methoxy groups (∼3.5 ppm), aromatic protons (∼7.0–7.8 ppm), and alkyl substituents (e.g., ethyl groups at ∼1.0–1.5 ppm for CH₃ and ∼4.1 ppm for CH₂) are expected .

Mechanistic Considerations

-

Reactivity Trends : The 4-chloro group directs electrophilic substitution to positions 5, 6, or 8, while the electron-donating 3,4-dimethoxyphenyl group enhances nucleophilic substitution at position 4 .

-

Tautomerism : Quinazolin-4(3H)-ones exist predominantly in hydrazone tautomeric forms under biological conditions .

科学的研究の応用

Anticancer Activity

Cytotoxicity Studies

Research has demonstrated that derivatives of quinazoline, including 4-chloro-2-(3,4-dimethoxyphenyl)quinazoline, exhibit significant cytotoxic effects against various human tumor cell lines. For instance, compounds from the quinazoline family have shown efficacy against ovarian cancer (1A9), lung carcinoma (A-549), and breast cancer (MCF-7) cell lines. In vitro assays revealed that certain derivatives possess ED50 values below 1.0 µg/mL, indicating potent activity against these malignancies .

Mechanism of Action

The anticancer mechanisms of these compounds often involve the inhibition of key signaling pathways associated with tumor growth. For example, some quinazoline derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) autophosphorylation, which plays a critical role in cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Enzyme Inhibition

Cholinesterase Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of cholinesterases (AChE/BChE). Compounds within this class have been synthesized and evaluated for their ability to inhibit these enzymes at nanomolar concentrations. Such inhibition is significant for developing treatments for neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Broad-Spectrum Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties. Studies indicate that they exhibit moderate to high antibacterial effects against both gram-positive and gram-negative bacteria, as well as antifungal activity against various strains . The integration of specific substituents on the quinazoline core enhances these antimicrobial activities.

Cardiovascular Applications

Antiplatelet Activity

Certain derivatives of quinazoline have shown promise as antiplatelet agents. Research indicates that this compound can inhibit platelet aggregation, which is crucial for preventing thrombotic events . This property positions it as a potential therapeutic candidate for cardiovascular diseases.

Summary Table of Applications

作用機序

類似の化合物との比較

類似の化合物

エルロチニブ: 上皮増殖因子受容体(EGFR)を標的とする抗がん剤として使用されるキナゾリン誘導体。

ゲフィチニブ: 非小細胞肺がんの治療に使用される別のキナゾリン系薬剤。

プラゾシン: 高血圧症と良性前立腺肥大症の治療に使用されるキナゾリン誘導体.

独自性

4-クロロ-2-(3,4-ジメトキシフェニル)キナゾリンは、その特定の置換基により、化学反応性と生物活性が強化されているため、ユニークです。 クロロ基とジメトキシフェニル部分の存在は、他のキナゾリン誘導体とは異なる薬理学的特性を提供します.

類似化合物との比較

Structural Modifications at Position 2

Substituents at position 2 of the quinazoline ring significantly alter physical and chemical properties. Key comparisons include:

Key Observations :

Modifications at Position 6 or Side Chains

Additional substitutions or side chains further diversify properties:

Key Observations :

Styryl-Substituted Analogues

Styryl derivatives () demonstrate the impact of conjugated double bonds:

Key Observations :

- Extended Conjugation : Styryl groups (e.g., 4d) shift UV absorbance to higher wavelengths (~340–350 nm) due to extended π-conjugation .

- Methoxy Positioning: 2,4-Dimethoxyphenylvinyl derivatives () show a bathochromic shift compared to monosubstituted analogues, suggesting enhanced electronic delocalization.

生物活性

4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a quinazoline core with a chloro substituent and a dimethoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has shown promise in inducing apoptosis in various cancer cell lines.

- Antimicrobial Effects : Preliminary studies suggest antimicrobial properties against certain pathogens.

- Antiviral Potential : There are indications of activity against viral infections, particularly hepatitis C virus (HCV).

The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. The compound may interfere with key signaling pathways involved in cancer cell survival and growth.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 5.9 ± 1.7 | Induces apoptosis | |

| MCF-7 | 7.5 ± 0.5 | Modulates cell cycle | |

| A549 | 6.3 ± 0.8 | Inhibits proliferation |

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects on various cancer cell lines, including HeLa and MCF-7. Results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.

- EGFR Inhibition : Quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in tumorigenesis. This inhibition could be a mechanism through which this compound exerts its anticancer effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it may disrupt bacterial cell membranes or interfere with metabolic pathways.

Table 2: Summary of Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 25 µg/mL |

Antiviral Activity

Preliminary studies suggest that derivatives of quinazoline compounds can inhibit HCV replication by interfering with various stages of the viral lifecycle.

The antiviral activity may involve:

- Inhibition of viral entry into host cells.

- Disruption of viral protein synthesis.

Q & A

Q. Basic

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : The aromatic protons of the quinazoline core appear at δ 7.5–8.5 ppm, while methoxy groups resonate as singlets near δ 3.8–4.0 ppm .

- IR Spectroscopy : C-Cl and C=N stretches are observed at 750–800 cm<sup>-1</sup> and 1600–1650 cm<sup>-1</sup>, respectively .

- Mass Spectrometry : Molecular ion peaks ([M+H]<sup>+</sup>) align with the molecular formula C16H12ClN2O2 (exact mass: 315.06) .

- X-ray Crystallography : Resolves dihedral angles between substituents (e.g., 80–85° between dimethoxyphenyl and quinazoline rings) .

How can researchers optimize reaction conditions to improve yields in cyclization steps?

Q. Advanced

- Alternative Cyclizing Agents : Replace PCl5 with POCl3 or SOCl2 to reduce side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time from 16 hr to 2–4 hr while maintaining yields >50% .

- Solvent Screening : Test DMF or DMSO for better solubility of intermediates .

What in vitro assays evaluate the biological activity of this compound?

Q. Advanced

- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-competitive ELISA to measure IC50 values .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM .

- Dose-Response Design : Include positive controls (e.g., gefitinib for EGFR) and triplicate measurements to ensure reproducibility .

How do substituents influence physicochemical properties and target binding?

Q. Advanced

- Chloro Group : Enhances lipophilicity (logP increases by ~0.5) and stabilizes π-π stacking with kinase ATP-binding pockets .

- 3,4-Dimethoxyphenyl : Improves solubility via methoxy hydrogen bonding and modulates selectivity for tyrosine kinases .

- Structure-Activity Relationship (SAR) : Replace the chloro group with Br or CF3 to study electronic effects on potency .

What storage conditions ensure compound stability?

Q. Basic

- Short-term : Store at -4°C in amber vials to prevent photodegradation .

- Long-term : Use -20°C under nitrogen to avoid hydrolysis of the chloro group .

- Safety : Use PPE (gloves, goggles) and fume hoods during handling due to irritant properties .

How can computational methods predict binding modes to kinase targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17 for EGFR) to identify key interactions (e.g., hydrogen bonds with Met769) .

- MD Simulations : Validate docking poses with 100 ns simulations in GROMACS to assess binding stability .

- Experimental Validation : Compare computational predictions with SPR (surface plasmon resonance) binding affinity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。